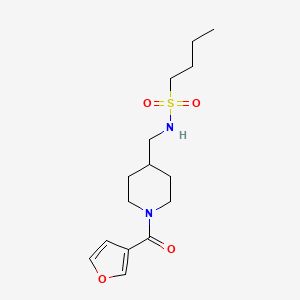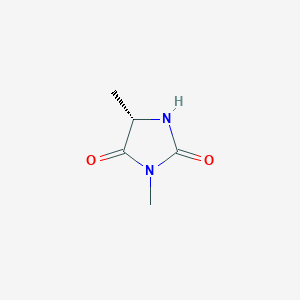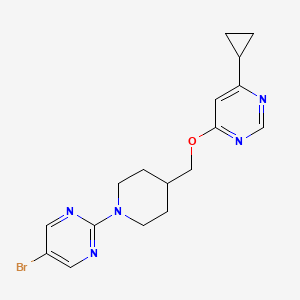
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide, also known as Furosemide, is a widely used diuretic drug that is used to treat conditions such as hypertension, edema, and congestive heart failure. The drug is known for its ability to increase urine production, which helps to reduce fluid retention in the body.
Mechanism of Action
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased urine production. The drug acts on the loop of Henle in the kidneys, where it blocks the Na+/K+/2Cl- transporter. This leads to a reduction in the reabsorption of sodium and chloride ions, which in turn leads to increased urine production.
Biochemical and Physiological Effects:
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide has a number of biochemical and physiological effects on the body. The drug increases urine production, which helps to reduce fluid retention in the body. It also reduces blood pressure by reducing the volume of fluid in the blood vessels. N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide has been shown to have a number of other effects, including reducing the secretion of aldosterone, increasing the excretion of calcium and magnesium ions, and reducing the excretion of potassium ions.
Advantages and Limitations for Lab Experiments
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide has a number of advantages and limitations for lab experiments. The drug is widely available and has been extensively studied, which makes it a good choice for research studies. However, the drug has a number of side effects, including electrolyte imbalances, dehydration, and hypotension, which can make it difficult to use in certain experiments. Additionally, the drug can interact with other medications, which can complicate experimental design.
Future Directions
There are a number of future directions for research on N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide. One area of research could be to investigate the drug's effects on other conditions, such as chronic kidney disease and heart failure. Another area of research could be to investigate the drug's effects on different populations, such as children and the elderly. Finally, future research could focus on developing new formulations of the drug that are more effective and have fewer side effects.
Synthesis Methods
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of furan-3-carboxylic acid with piperidine to form 1-(furan-3-carbonyl)piperidine. This intermediate is then reacted with butane-1-sulfonyl chloride to form N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide has been extensively studied in scientific research and has been found to be effective in treating various conditions. The drug has been used to treat hypertension, edema, and congestive heart failure. It has also been used in the treatment of acute renal failure, hypercalcemia, and hyperkalemia. N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide has been shown to be effective in reducing blood pressure, increasing urine output, and reducing fluid retention in the body.
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-2-3-10-22(19,20)16-11-13-4-7-17(8-5-13)15(18)14-6-9-21-12-14/h6,9,12-13,16H,2-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJGRUXJHBMERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2974342.png)
![7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2974344.png)




![3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2974352.png)
![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2974354.png)


![3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2974359.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B2974361.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide](/img/structure/B2974362.png)